molecular formula C13H17NO3 B7895552 Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate

Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate

Cat. No.: B7895552
M. Wt: 235.28 g/mol
InChI Key: FRACRVVHCAGMSJ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzoate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate typically involves the reaction of 4-formylbenzoic acid with (3R)-3-hydroxypyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the pyrrolidine ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoate ester group can undergo hydrolysis, releasing the active pyrrolidine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a benzoate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

methyl 4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-13(16)11-4-2-10(3-5-11)8-14-7-6-12(15)9-14/h2-5,12,15H,6-9H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRACRVVHCAGMSJ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)CN2CC[C@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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